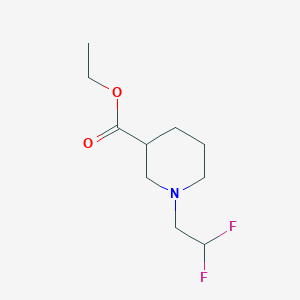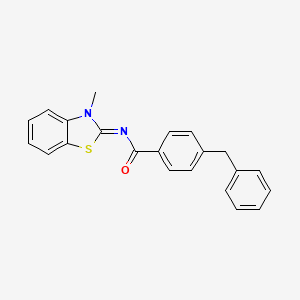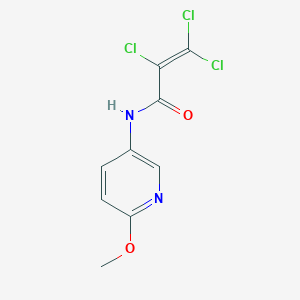
2,3,3-trichloro-N-(6-methoxy-3-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trichloro-N-(6-methoxy-3-pyridinyl)acrylamide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It has an average mass of 281.523 Da and a monoisotopic mass of 279.957306 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3-trichloro-N-(6-methoxy-3-pyridinyl)acrylamide consists of a pyridine ring attached to an acrylamide group, which is further substituted with three chlorine atoms . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Facile Controlled Polymerization
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer extensively studied for drug delivery systems. A study by Convertine et al. (2004) reports on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, using a trithiocarbonate RAFT chain transfer agent (CTA) and azo initiator. This method yields controlled/"living" polymerization characteristics and is significant for fabricating thermoresponsive polymers for biomedical applications (Convertine et al., 2004).
Biochemistry and Safety of Acrylamide
Friedman's review (2003) on the chemistry, biochemistry, and safety of acrylamide outlines its wide industrial usage for synthesizing polyacrylamide, which has numerous applications in soil conditioning, wastewater treatment, and more. This comprehensive review presents insights into acrylamide's environmental exposure, dietary presence, and implications on human health, emphasizing the need for a better understanding of its role in food and health (Friedman, 2003).
Controlled Polymerization of (Meth)Acrylamides
Teodorescu and Matyjaszewski (2000) achieved controlled polymerization of (meth)acrylamides using the ATRP method, demonstrating linear increases in molecular weights with conversion and low polydispersity. This process is crucial for creating polymers with precise molecular architectures, potentially useful in creating materials with specific mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).
Molecular Imprinting for Specific Molecular Recognition
Yano et al. (1998) synthesized a polymerizable 2,6-bis(acrylamido)pyridine for molecular imprinting, aiming for specific molecular recognition by mimicking nucleotide base hydrogen bonds. This approach enables the creation of molecularly imprinted polymers (MIPs) with high specificity towards target molecules, useful in sensing, catalysis, and separation technologies (Yano et al., 1998).
Photoinitiation Systems for Polymerization
Zhang et al. (2014) explored the use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a high-performance photoinitiator under LED exposure for the free radical photopolymerization of (meth)acrylates. This study demonstrates advancements in photopolymerization technologies, facilitating the development of materials with controlled polymerization processes using visible light (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c1-16-6-3-2-5(4-13-6)14-9(15)7(10)8(11)12/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYTWLDUDIQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

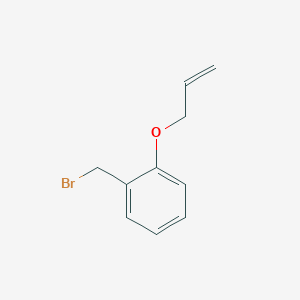
![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
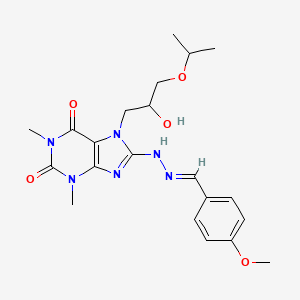
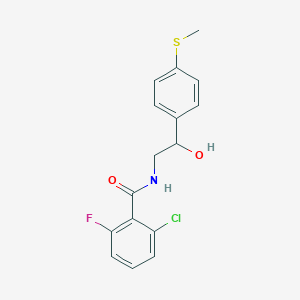
![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)
![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)
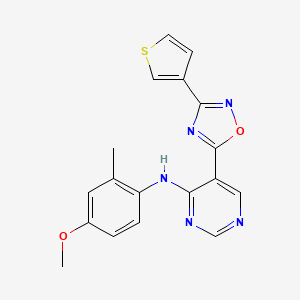

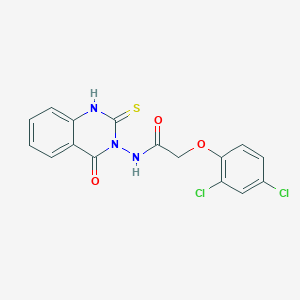
![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)
